molecular formula C10H12S B8579557 3-(Cyclohex-1-en-1-yl)thiophene CAS No. 76441-42-4

3-(Cyclohex-1-en-1-yl)thiophene

Cat. No.: B8579557
CAS No.: 76441-42-4
M. Wt: 164.27 g/mol
InChI Key: TXXFGIXDZFZXKD-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)thiophene is a useful research compound. Its molecular formula is C10H12S and its molecular weight is 164.27 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(cyclohex-1-en-1-yl)thiophene, and how are yields maximized?

  • The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a two-step protocol involving alkylation (e.g., using iodomethane) followed by silica gel purification (98:2–92:8 hexanes/EtOAc) achieved 70% yield over two steps . Key parameters include temperature control (e.g., room temperature for alkylation), solvent selection, and reaction time. Continuous flow reactors may enhance efficiency in scaled-up syntheses .

Q. How is this compound characterized structurally and spectroscopically?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. For instance, 1H^1H NMR peaks at δ 7.27 (dd, J=4.9,2.9HzJ = 4.9, 2.9 \, \text{Hz}) and δ 6.99 (d, J=4.9HzJ = 4.9 \, \text{Hz}) indicate thiophene ring protons, while cyclohexene protons appear at δ 2.42–1.62 (m) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na+^+] at m/z 255.0822 for derivatives) .
  • X-ray Crystallography : Resolves bond angles and disorder in cyclohexene substituents (e.g., site occupancies = 0.562 and 0.438 in related compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in substitution reaction outcomes for thiophene derivatives?

  • Conflicting reactivity (e.g., bromine vs. chlorine substituents) can arise from steric/electronic effects. For example, bromine in 3-(4-bromobutyl)thiophene enhances nucleophilic substitution rates compared to chlorine analogs. Methodological solutions include:

  • Kinetic Studies : Compare reaction rates under identical conditions .
  • DFT Calculations : Predict reactive sites (e.g., sulfur in thiophene vs. cyclohexene double bonds) using B3LYP or CAM-B3LYP functionals .

Q. How do electronic properties of this compound derivatives influence material science applications?

  • The thiophene ring contributes to π-conjugation, enabling use in organic semiconductors. Key analyses include:

  • UV-Vis Spectroscopy : Lambert-Beer plots (e.g., λmax ~350 nm for oligophenothiazine derivatives) reveal optical bandgaps .
  • Frontier Molecular Orbital (FMO) Analysis : TD-DFT calculations (e.g., HOMO-LUMO gaps of 2.8–3.1 eV) guide design of conductive polymers .

Q. What methodologies assess the biological activity of thiophene derivatives, and how are mechanisms validated?

  • In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. For example, IC50 values <10 μM suggest therapeutic potential .
  • Molecular Docking : Simulates interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Pharmacokinetic Studies : Lipophilicity (logP) is calculated via HPLC to predict membrane permeability .

Properties

CAS No.

76441-42-4

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

3-(cyclohexen-1-yl)thiophene

InChI

InChI=1S/C10H12S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h4,6-8H,1-3,5H2

InChI Key

TXXFGIXDZFZXKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Thiophene boronic acid (128 mg, 1.00 mmol), cyclohexenyl triflate (230.2 mg, 1.00 mmol) was dissolved in Et2O (4 mL) and 2M Na2CO3 (1 mL). The mixture was degassed and Pd(PPh3)4 (0.05 mmol) added. After stirring at room temperature for 4 h the mixture was filtered through celite, rinsed with Et2O, dried (Na2SO4) and subjected to column chromatography (silica, pentane) to yield 150 mg of a volatile liquid. GC-MS: M+=164.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
230.2 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mmol
Type
catalyst
Reaction Step Three

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